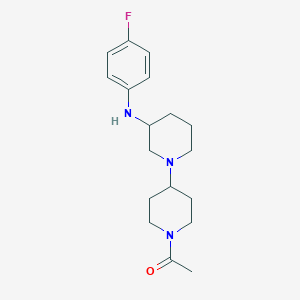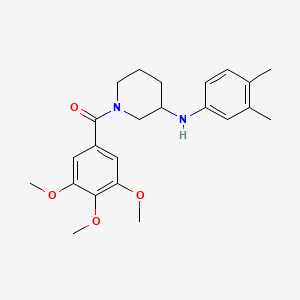![molecular formula C17H10BrClN2O4 B6053935 {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER](/img/structure/B6053935.png)
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is a complex organic compound that features a combination of furan, oxadiazole, and phenyl ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromo-2-furyl derivatives. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the etherification of the oxadiazole-furan intermediate with 4-chlorophenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The furan and oxadiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may interact with microbial enzymes, leading to antimicrobial effects, or with cellular receptors, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-PROPENAMIDE: Another compound with similar structural features, used in various chemical and biological studies.
Thiazole Derivatives: Compounds containing thiazole rings, which also exhibit diverse biological activities.
Uniqueness
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is unique due to its combination of furan, oxadiazole, and phenyl ether moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-15-8-7-13(24-15)16-20-17(25-21-16)14-6-5-12(23-14)9-22-11-3-1-10(19)2-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJLWQMPCEGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(O4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
